N-cyclohexylcyclohexanamine;3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid
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Overview
Description
N-cyclohexylcyclohexanamine;3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid, also known as benzyl (2S,3R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate, is a derivative of threonine. It is commonly used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid typically involves the protection of the threonine amino group with a benzyloxycarbonyl (Z) group and the esterification of the carboxyl group with benzyl alcohol. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of peptides and their derivatives by anchoring the starting material to a solid support and sequentially adding protected amino acids .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic or basic conditions can be used to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include various protected and deprotected threonine derivatives, which can be further utilized in peptide synthesis and other applications .
Scientific Research Applications
N-cyclohexylcyclohexanamine;3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: It serves as a substrate for studying enzyme kinetics and protein interactions.
Medicine: It is utilized in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of biochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid involves its role as a protected amino acid derivative in peptide synthesis. The benzyloxycarbonyl group protects the amino group during the synthesis process, preventing unwanted side reactions. The ester group allows for easy incorporation into peptide chains, facilitating the formation of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Z-Thr-OMe: A methyl ester derivative of threonine.
Cbz-L-Threonine benzyl ester: Another benzyl ester derivative of threonine.
Uniqueness
N-cyclohexylcyclohexanamine;3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid is unique due to its specific protecting groups, which provide stability and reactivity suitable for peptide synthesis. Its combination of benzyloxycarbonyl and benzyl ester groups makes it particularly useful in solid-phase peptide synthesis and other applications requiring selective protection and deprotection steps .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5.C12H23N/c1-14(24-12-15-8-4-2-5-9-15)17(18(21)22)20-19(23)25-13-16-10-6-3-7-11-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-11,14,17H,12-13H2,1H3,(H,20,23)(H,21,22);11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQGKIIVCFVSBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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